Increased Lipophilicity vs. 2-(Thiazol-2-yl)ethanol Drives Differential Pharmacokinetic and Purification Behavior
2-Thiazol-2-yl-propan-2-ol (target) exhibits a predicted LogP (ACD/LogP) of 1.00, which is 2.1-fold higher than the LogP of 0.47 for 2-(thiazol-2-yl)ethanol, a close primary alcohol analog . A second computational source predicts an even higher LogP of 1.37 for the target compound, reinforcing its more lipophilic character .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.00 (ACD/LogP); LogP = 1.37 (Predicted) |
| Comparator Or Baseline | 2-(Thiazol-2-yl)ethanol (LogP = 0.47, ACD/LogP) |
| Quantified Difference | Target LogP is ~2.1X higher than the primary alcohol analog. |
| Conditions | Predicted data from ACD/Labs Percepta Platform and other computational models. |
Why This Matters
Higher lipophilicity significantly influences compound behavior in biological assays (e.g., membrane permeability) and purification processes (e.g., reversed-phase chromatography retention time), making the target compound a distinct entity for experimental design.
